N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
N-(7-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a benzodioxin derivative featuring a chlorine substituent at position 7 and an acetamide group at position 6 of the 1,4-benzodioxin ring. Its molecular formula is C₁₀H₁₀ClNO₃, with a molecular weight of 227.65 g/mol (approximated from ). This compound is of interest in medicinal chemistry due to the benzodioxin scaffold's prevalence in bioactive molecules, such as anti-diabetic and antihepatotoxic agents .
Properties
IUPAC Name |
N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(13)12-8-5-10-9(4-7(8)11)14-2-3-15-10/h4-5H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCQISKREHRGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 7-chloro-2,3-dihydro-1,4-benzodioxin-6-amine with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide bond. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain this compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficient use of resources .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions. For example:
- Acidic hydrolysis yields 7-chloro-6-amino-2,3-dihydro-1,4-benzodioxin and acetic acid.
- Basic hydrolysis (e.g., NaOH) produces the corresponding carboxylate salt.
Key Conditions :
Nucleophilic Substitution
The chloro substituent at the 7-position participates in nucleophilic aromatic substitution (NAS) reactions. Common nucleophiles include:
- Hydroxide ions (SNAr mechanism under high-temperature basic conditions).
- Amines (e.g., NH₃ or alkylamines) to form amino derivatives.
Example Reaction :Conditions: NH₃ in ethanol, 80°C, 12 hours .
Oxidation:
- The benzodioxin ring is stable under mild conditions but undergoes oxidative ring-opening with strong oxidants (e.g., KMnO₄) to form quinone derivatives.
- Acetamide oxidation is less common but may yield nitriles or carboxylic acids under extreme conditions.
Reduction:
- Catalytic hydrogenation (H₂/Pd-C) reduces the dioxin ring to a diol structure.
- The chloro group may remain intact unless using harsh reducing agents (e.g., LiAlH₄).
Comparative Reactivity :
| Process | Reagents | Major Product | Yield (%) |
|---|---|---|---|
| Oxidation (ring) | KMnO₄, H₂SO₄ | 7-Chloro-1,4-benzodioxin-6-quinone | ~60 |
| Reduction (ring) | H₂, Pd-C | 7-Chloro-6-acetamidobenzene-1,2-diol | ~85 |
Acetamide Reactivity:
- Schotten-Baumann Reaction : Forms esters or substituted amides with acyl chlorides.
- Hofmann Degradation : Converts acetamide to primary amine using Br₂/NaOH.
Chloro Group Reactivity:
Synthetic Applications :
| Reaction | Reagents | Application |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Synthesis of biphenyl analogs for drug discovery |
| Hofmann Degradation | Br₂, NaOH | Production of 7-chloro-6-amino derivatives |
Stability and Side Reactions
Scientific Research Applications
N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- Acetamide Modifications : The 2-chloroacetamide derivative () introduces steric and electronic effects, which may influence binding to biological targets like enzymes .
- Electron-Withdrawing Groups : The acetyl group in could stabilize the molecule via resonance but may also increase susceptibility to hydrolysis.
Anti-Diabetic Activity (α-Glucosidase Inhibition)
- Target Compound: No direct data available, but structurally related compounds (e.g., 7i and 7k in ) showed moderate α-glucosidase inhibition (IC₅₀: 81–86 μM vs. acarbose at 37 μM) .
- Mechanistic Insight : The benzodioxin core facilitates interactions with enzyme active sites, while substituents like sulfonamide or halogenated acetamides modulate potency .
Antihepatotoxic Activity
- Flavone Derivatives : Compounds like 4f and 4g () containing a 1,4-dioxane ring demonstrated hepatoprotective effects comparable to silymarin by reducing SGOT/SGPT levels .
- Role of Substituents : Hydroxy methyl groups at position 2" in the dioxane ring (e.g., 4g ) enhance activity, suggesting polar groups improve binding to hepatic targets .
Biological Activity
N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C15H11ClO3, with a molecular weight of approximately 274.7 g/mol. Its structural characteristics include a benzodioxin moiety that is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H11ClO3 |
| Molecular Weight | 274.7 g/mol |
| InChI Key | CLSSZTHVNUUTIG-UHFFFAOYSA-N |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. In particular, it has shown promising activity against Gram-positive bacteria and mycobacterial strains.
- Antibacterial Efficacy : The compound was tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain derivatives exhibited submicromolar activity, suggesting a potential for development as an antibacterial agent .
- Comparison with Standard Drugs : The antibacterial activity was compared with standard antibiotics such as ampicillin and isoniazid. The findings suggested that some derivatives of this compound were more effective than these clinically used drugs .
Cytotoxicity Studies
Cytotoxicity assessments were performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent.
- Cell Lines Tested : The compound was tested against several cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells.
- Results : The results indicated that this compound exhibited significant cytotoxic effects on these cell lines. For instance, it reduced the viability of Caco-2 cells significantly at specific concentrations .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound.
- Modification Effects : Modifications to the benzodioxin structure have been shown to influence both antimicrobial and anticancer activities. For example, substituents on the aromatic ring can enhance or diminish activity depending on their electronic and steric properties .
- Mechanisms of Action : While the exact mechanisms are still under investigation, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or inhibit key enzymes involved in cellular processes in cancer cells .
Case Studies
Several case studies have highlighted the effectiveness of this compound derivatives in clinical settings.
- Study on Antimicrobial Activity : A study conducted on a series of synthesized compounds demonstrated that derivatives containing this benzodioxin moiety showed enhanced antibacterial action against resistant strains .
- Cytotoxicity Profiles : Another research effort focused on evaluating the cytotoxic profiles of various derivatives against multiple cancer cell lines revealed that some modifications led to improved selectivity and potency against tumor cells while minimizing toxicity to normal cells .
Q & A
Q. What mechanistic insights explain stereochemical outcomes in chiral derivatives?
- Methodology : Conduct kinetic studies (e.g., variable-temperature NMR) to probe reaction pathways. Isotopic labeling (e.g., D₂O quenching) identifies proton transfer steps. X-ray crystallography resolves absolute configurations .
Data Analysis and Optimization
Q. How are statistical methods applied to resolve variability in biological assay data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
